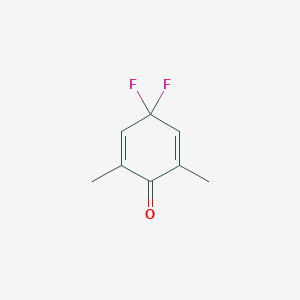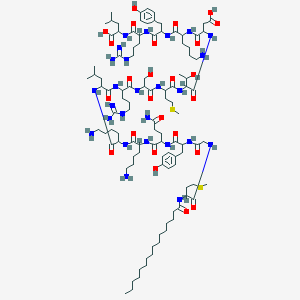
palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is modified with a palmitoyl group, which is a fatty acid chain, enhancing its stability and membrane affinity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The palmitoyl group is introduced through a coupling reaction with palmitic acid, usually at the N-terminus of the peptide.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methionine residues in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive agent.
Industry: Utilized in the development of cosmetic and pharmaceutical products.
Mecanismo De Acción
The palmitoyl group in the peptide enhances its membrane affinity, allowing it to interact with cell membranes more effectively. This interaction can influence various cellular processes, including signal transduction and protein localization. The peptide may also interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl-Gly-Gly-Gly: A simpler palmitoylated peptide used in cosmetic formulations.
Palmitoyl-Lys-Thr-Thr-Lys-Ser: Another palmitoylated peptide with applications in skin care.
Uniqueness
Palmitoyl-DL-Met-Gly-DL-Tyr-DL-Gln-DL-Lys-DL-Lys-DL-Leu-DL-Arg-DL-Ser-DL-Met-DL-xiThr-DL-Asp-DL-Lys-DL-Tyr-DL-Arg-DL-Leu-OH is unique due to its specific amino acid sequence and the presence of multiple functional groups, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C104H178N26O25S2 |
|---|---|
Peso molecular |
2256.8 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114) |
Clave InChI |
YMLOFEANRZSEGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


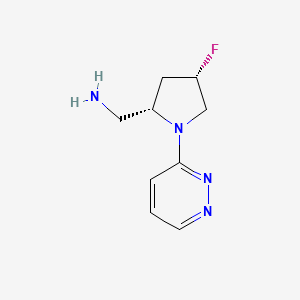
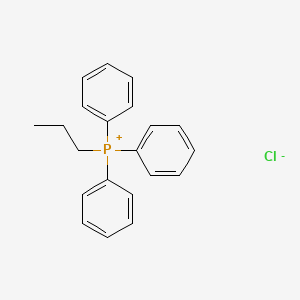
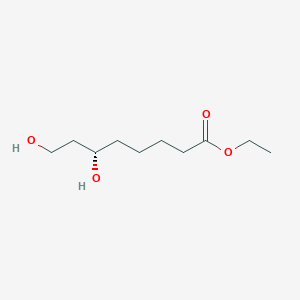
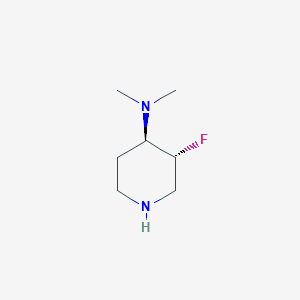
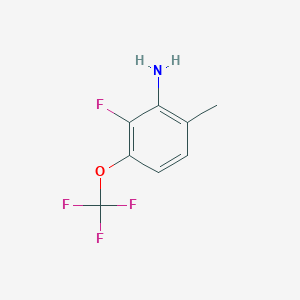
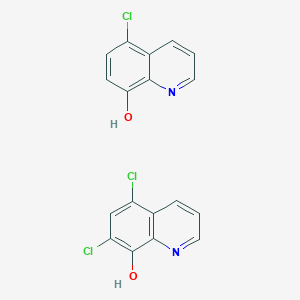
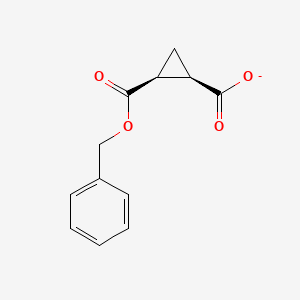
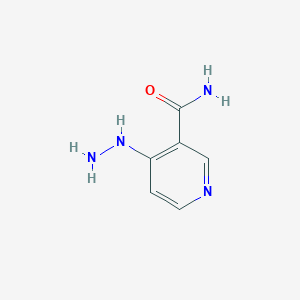
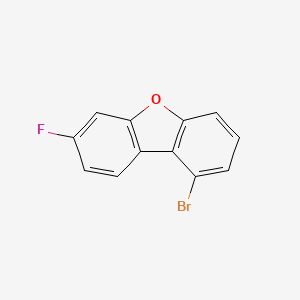
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
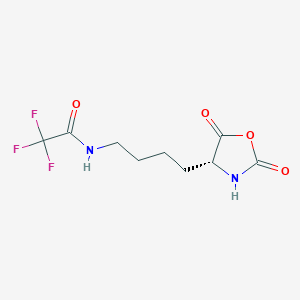
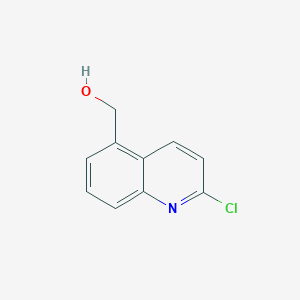
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
